Shepherdin (79-87) (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

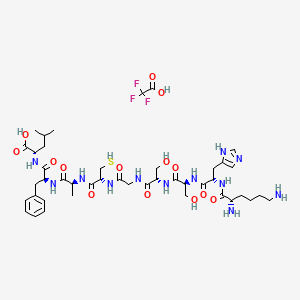

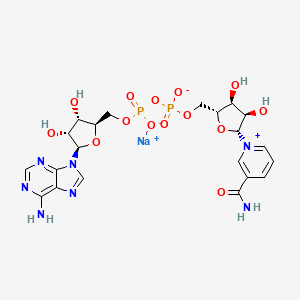

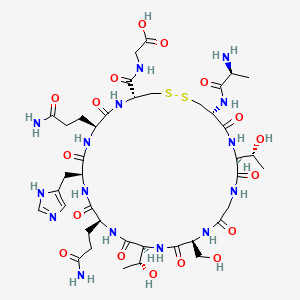

Shepherdin (79-87) (trifluoroacetate salt) is a peptidomimetic antagonist of the complex between heat shock protein 90 (Hsp90) and survivin, a key regulator of tumor cell viability. This compound, comprising amino acids 79 to 87 of shepherdin, exhibits potent and broad antitumor activity, selectivity of action in tumor cells versus normal tissues, and inhibition of tumor growth in vivo without toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shepherdin (79-87) (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. The sequence of amino acids (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) is assembled step-by-step on a solid support, with each amino acid being coupled to the growing peptide chain . After the peptide chain is fully assembled, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods: Industrial production of Shepherdin (79-87) (trifluoroacetate salt) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized to obtain a stable, dry powder .

Chemical Reactions Analysis

Types of Reactions: Shepherdin (79-87) (trifluoroacetate salt) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The synthesis of Shepherdin (79-87) (trifluoroacetate salt) involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection agents like piperidine . The peptide is assembled on a solid support, and the final product is cleaved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Major Products Formed: The major product formed from the synthesis of Shepherdin (79-87) (trifluoroacetate salt) is the desired peptide sequence (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) with a trifluoroacetate counterion .

Scientific Research Applications

Shepherdin (79-87) (trifluoroacetate salt) has several scientific research applications, particularly in the fields of cancer biology and therapeutics. It is used to study the inhibition of the Hsp90-survivin complex, which is crucial for the survival and proliferation of cancer cells . This compound has shown promise in preclinical studies for its ability to induce apoptosis in tumor cells without affecting normal cells . Additionally, Shepherdin (79-87) (trifluoroacetate salt) is used in the development of radiopharmaceuticals for targeted cancer therapy .

Mechanism of Action

Shepherdin (79-87) (trifluoroacetate salt) exerts its effects by binding to the ATP pocket of Hsp90, thereby disrupting the interaction between Hsp90 and survivin . This disruption leads to the destabilization of Hsp90 client proteins and induces apoptosis in tumor cells through both apoptotic and non-apoptotic mechanisms . The compound does not affect the viability of normal cells, making it a selective anticancer agent .

Comparison with Similar Compounds

Shepherdin (79-87) (trifluoroacetate salt) is unique in its ability to selectively target the Hsp90-survivin complex. Similar compounds include other Hsp90 inhibitors and survivin antagonists, such as geldanamycin and its derivatives . Shepherdin (79-87) (trifluoroacetate salt) stands out due to its peptidomimetic nature and its ability to induce apoptosis without affecting normal cells .

List of Similar Compounds:- Geldanamycin

- 17-AAG (17-allylamino-17-demethoxygeldanamycin)

- Radicicol

- Shepherdin (79-83) (trifluoroacetate salt)

Properties

Molecular Formula |

C43H65F3N12O14S |

|---|---|

Molecular Weight |

1063.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H64N12O12S.C2HF3O2/c1-22(2)13-29(41(64)65)51-37(60)27(14-24-9-5-4-6-10-24)49-34(57)23(3)47-40(63)32(20-66)48-33(56)17-45-36(59)30(18-54)52-39(62)31(19-55)53-38(61)28(15-25-16-44-21-46-25)50-35(58)26(43)11-7-8-12-42;3-2(4,5)1(6)7/h4-6,9-10,16,21-23,26-32,54-55,66H,7-8,11-15,17-20,42-43H2,1-3H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,60)(H,52,62)(H,53,61)(H,64,65);(H,6,7)/t23-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

ISRJQWVUEJCODH-BNRNJGPNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)

![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)

![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)

![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)